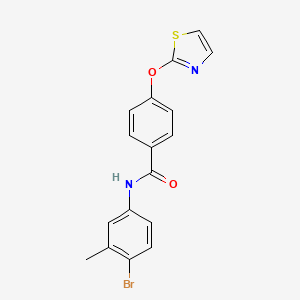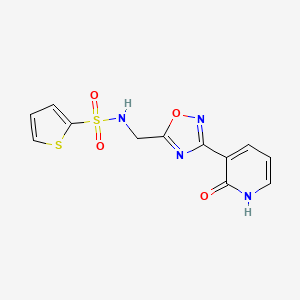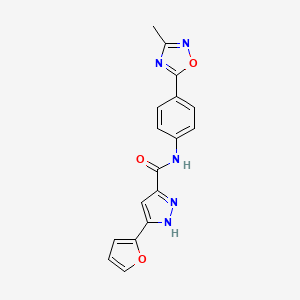
2-(4-chlorophenoxy)-2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-2-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known by its chemical name and identification, and it is commonly referred to as "compound X." The purpose of
Applications De Recherche Scientifique
Antimicrobial and Anticancer Activities
- Antimicrobial Properties: Derivatives of phenylpyrimidine have been synthesized and tested for their antimicrobial activity against pathogenic microorganisms, showing some compounds to be active (El-kerdawy et al., 1990).
- Anticancer Potential: Novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, highlighting their potential therapeutic applications (Rahmouni et al., 2016).
Herbicidal Activities
- Aryloxyphenoxypropionates (APPs), which share structural motifs with chlorophenoxy, have been developed as herbicides targeting acetyl-coenzyme A carboxylase in plants, demonstrating significant herbicidal activity against weeds (Xu et al., 2017).
Activation of Specific Receptors
- Compounds incorporating the phenylpyrimidine moiety have been investigated for their ability to activate GPR119, a receptor involved in glucose homeostasis, highlighting their therapeutic potential for managing diabetes (Negoro et al., 2012).
Electro-Optic Materials
- Pyrrole-based donor-acceptor chromophores, related to the structural motifs of the compound , have been synthesized for use in nonlinear optical/electro-optic materials, demonstrating their potential for electronic and photonic applications (Facchetti et al., 2003).
Mécanisme D'action
Target of Action
Similar compounds have been known to targetimmortalized rat hepatic stellate cells (HSC-T6) . These cells play a crucial role in liver fibrosis, making them a potential target for anti-fibrotic drugs .
Mode of Action
It’s known that similar compounds inhibit the expression of collagen, a key component in the formation of fibrotic tissue .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in collagen synthesis and deposition . By inhibiting collagen expression, it can potentially reduce fibrosis, a condition characterized by excessive deposition of collagen and other extracellular matrix proteins .
Result of Action
The compound has shown potential anti-fibrotic activities, with some derivatives showing better activities than known anti-fibrotic drugs . It effectively inhibits the expression of collagen and reduces the content of hydroxyproline, a major component of the protein collagen, in cell culture medium in vitro .
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c1-22(2,28-19-10-8-18(23)9-11-19)21(27)24-13-12-16-14-25-20(26-15-16)17-6-4-3-5-7-17/h3-11,14-15H,12-13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWSNTZZIWHZCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCC1=CN=C(N=C1)C2=CC=CC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[2-methylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2769188.png)
![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2769189.png)


![5-{1-[(3,4-Diethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2769199.png)
![Ethyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2769201.png)
![N-isobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-amine hydroiodide](/img/structure/B2769202.png)
![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2769203.png)

![3-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2769206.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide](/img/no-structure.png)
![2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2769208.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea](/img/structure/B2769210.png)
